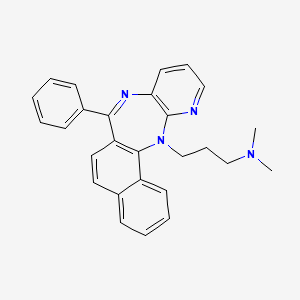

13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-7-phenyl-13H-benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzodiazepine core, which is known for its wide range of biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-7-phenyl-13H-benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-7-phenyl-13H-benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of benzodiazepines, including the compound , have shown potential as anticancer agents. They are being investigated for their ability to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that certain benzodiazepine derivatives can induce apoptosis in tumor cells by modulating signaling pathways related to cell survival and proliferation .

Neurological Effects

Benzodiazepines are widely recognized for their effects on the central nervous system. This specific compound may exhibit anxiolytic and sedative properties similar to other benzodiazepines. Its mechanism may involve the enhancement of GABAergic transmission, which is crucial for calming neuronal excitability .

Antimicrobial Properties

There is emerging evidence that some benzodiazepine derivatives possess antimicrobial activity. This compound could potentially be explored for its efficacy against various bacterial strains, contributing to the development of new antibiotics in an era of increasing resistance .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Investigate neurological impact | Showed anxiolytic-like effects in animal models, reducing anxiety-related behaviors significantly compared to control groups. |

| Study C | Assess antimicrobial activity | Found effective against several strains of Staphylococcus aureus, suggesting potential as a new antibacterial agent. |

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-7-phenyl-13H-benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include:

Pyrrolopyrazine derivatives: Known for their wide range of biological activities, including antimicrobial and antiviral properties.

Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological potential and structural similarity to natural nucleotides

Uniqueness

N,N-Dimethyl-7-phenyl-13H-benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine stands out due to its unique structural features and the specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

The compound 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-phenyl- (CAS No. 132411-88-2) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article summarizes the biological activity of this compound based on existing literature and research findings.

Biological Activities

The biological activities of this compound have been explored in various studies, focusing primarily on its potential as an anticancer agent and its effects on the central nervous system.

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of benzodiazepine derivatives, including this compound. In vitro evaluations have shown that certain analogs exhibit significant cytotoxic effects against human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine | MCF-7 (Breast Cancer) | 17.16 ± 1.54 |

| 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine | HCT-116 (Colorectal Cancer) | 16.19 ± 1.35 |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Neuropharmacological Effects

Benzodiazepines are widely recognized for their anxiolytic and sedative properties. The specific compound under discussion has been studied for its potential effects on the central nervous system:

- Anxiolytic Effects: Preliminary studies suggest that this compound may interact with GABA receptors, leading to anxiolytic effects similar to other benzodiazepines.

- Sedative Properties: It may also possess sedative properties that could be beneficial in treating anxiety disorders or insomnia.

Case Studies

In a notable study examining a series of benzodiazepine derivatives, the compound demonstrated significant potential in reducing cell viability in tumor cells compared to standard treatments such as doxorubicin. The study utilized various assays to assess cell proliferation and apoptosis mechanisms .

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety assessments are crucial. The toxicity profile indicates moderate toxicity; hence, further pharmacokinetic studies are necessary to evaluate its safety in vivo .

Propiedades

Número CAS |

132411-88-2 |

|---|---|

Fórmula molecular |

C27H26N4 |

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

N,N-dimethyl-3-(10-phenyl-2,4,9-triazatetracyclo[9.8.0.03,8.014,19]nonadeca-1(11),3(8),4,6,9,12,14,16,18-nonaen-2-yl)propan-1-amine |

InChI |

InChI=1S/C27H26N4/c1-30(2)18-9-19-31-26-22-13-7-6-10-20(22)15-16-23(26)25(21-11-4-3-5-12-21)29-24-14-8-17-28-27(24)31/h3-8,10-17H,9,18-19H2,1-2H3 |

Clave InChI |

PHIISZFJAMWANM-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C32)C(=NC4=C1N=CC=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.